N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea
Overview
Description
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Dieckmann Cyclization : A method involving Dieckmann cyclization was described for forming piperazine-2,5-diones, showcasing the synthetic versatility of piperazine derivatives, which could include the compound or its analogs (Claude Larrivée Aboussafy & D. Clive, 2012).
Antiviral and Antimicrobial Activities : Piperazine derivatives have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, indicating the potential use of such compounds in developing new therapeutic agents (R. C. Krishna Reddy et al., 2013).
Biological Applications
Carbon Dioxide Capture : Studies on the degradation of aqueous piperazine in carbon dioxide capture processes highlight the environmental applications of piperazine derivatives, demonstrating their stability and efficiency in capturing CO2 (S. Freeman et al., 2010).
Anticancer Activity : Research into piperazine derivatives has also uncovered their potential in anticancer applications. Specific piperazine compounds have shown promising results in inhibiting cancer cell growth, offering insights into the development of new cancer therapies (Lingaiah Boddu et al., 2018).
Properties
IUPAC Name |
1-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-11-13-23(14-12-22)18(24)16-9-5-6-10-17(16)21-19(25)20-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNLUOBETGGXFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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